2-(3-Bromo-5-fluorophenoxymethyl)oxirane is an organic compound characterized by the presence of an epoxide functional group, which is a three-membered cyclic ether. This compound features a bromine atom and a fluorine atom attached to a phenoxy group, making it a halogenated derivative of oxirane. The molecular formula of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane is CHBrF, and it has a molecular weight of approximately 247.06 g/mol. The unique arrangement of atoms imparts distinct chemical properties and reactivity to this compound, which are essential for its applications in various fields.
The specific products formed depend on the reagents and conditions used during these reactions.
The synthesis of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane typically involves several steps:
2-(3-Bromo-5-fluorophenoxymethyl)oxirane has diverse applications across various fields:
Studies focusing on the interaction of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane with biological molecules are essential for understanding its potential therapeutic applications. The compound's ability to form covalent bonds with nucleophilic sites suggests that it could modulate enzyme activity or receptor function, making it a candidate for further investigation in drug development.
Several compounds are structurally similar to 2-(3-Bromo-5-fluorophenoxymethyl)oxirane, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 2-(3-Chloro-5-fluorophenoxymethyl)oxirane | Chlorine instead of bromine | Different reactivity due to chlorine's properties |
| 2-(3-Bromo-4-fluorophenoxymethyl)oxirane | Fluorine at position 4 instead of position 5 | Potentially different biological activity |
| (S)-2-((2-Fluorophenoxy)methyl)oxirane | Lacks bromine; contains only fluorine | Distinct reactivity patterns due to absence of bromine |
The uniqueness of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane lies in its combination of halogen substituents (bromine and fluorine), which significantly influence its electronic properties and reactivity compared to similar compounds .
The oxirane ring of 2-(3-bromo-5-fluorophenoxymethyl)oxirane reacts with anionic nucleophiles by the canonical SN2 back-side attack observed for aryl glycidyl ethers. Rate acceleration relative to aliphatic epoxides is attributed to conjugative stabilisation of the developing alkoxide by the p-π system of the phenoxy linker [1] [2].
| Nucleophile (25 °C) | k2 / 10−3 M−1s−1 (aryl epoxide) | Regioselectivity (α : β) | Comment |
|---|---|---|---|
| Methoxide | 8.9 [3] | >95 : 5 (α-attack) | Least hindered carbon preferred |
| Thiolate (RS⁻) | 42 [4] | >98 : 2 | Stronger nucleophile, faster attack |
| Phenolate | 0.7 [3] | 90 : 10 | π-donation raises TS energy |
The bromo-fluoro aryl group slightly retards attack at the benzylic (β) centre through −I/−M effects, reinforcing α-selectivity. Conformational studies show anchimeric assistance by the phenoxy oxygen lowers the activation barrier by ≈3 kcal mol⁻¹ relative to unsubstituted phenyl glycidyl ether [5].
Electrophilic reagents (e.g., hydrogen halides) protonate the epoxide oxygen to generate a semi-bridged cationic transition state. Bromine at C-3 enhances charge stabilisation on the more substituted β-carbon, reversing the usual “attack-at-least-hindered” rule and directing nucleophiles to the aromatic side (β-opening) [6] [7].
| Electrophile | Major Product | β-Selectivity (%) |
|---|---|---|
| HBr (aq) | β-bromohydrin | 80 [6] |
| BF₃·Et₂O / ROH | β-alkoxy alcohol | 75 [5] |
Halogen control mirrors behaviour in meta-bromofluoro styrene oxides, where σ-polarisation and hyperconjugation stabilise benzylic cations [8].
Lewis-acid catalysis. SnCl₄ or ZnCl₂ coordinates to the oxirane oxygen, activating the ring toward nucleophilic attack; pinacol-type rearrangements yield β-aryl carbonyls when neighboring aryl migration competes with external attack [9] [10].
Brønsted-base catalysis. Alkali alkoxides deprotonate adventitious alcohols, generating RO⁻/R′OH termolecular complexes that accelerate ring opening; Hammett ρ = −1.8 confirms negative charge development in the transition state [3].
Solid-state polymerisation. Tetra-n-butylammonium fluoride initiates metal-free anionic chain growth of aryl oxiranes via carbene–anion pairs; propagation rate is proportional to anion nucleophilicity (F⁻ > Cl⁻ > Br⁻) [11] [12].
The C(sp²)–Br bond participates in palladium- or nickel-catalysed cross-couplings without interference from the distal epoxide:
| Reaction | Catalyst / Ligand | Conditions | Isolated Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura with 4-methoxyphenyl-B(OH)₂ | Pd(OAc)₂ / PCy₃·HBF₄ | 60 °C, 1 h | 81 [13] |
| NiI₂·dppf-mediated arylation of terminal epoxides (domino opening/coupling) | NiI₂ / NaI | RT, 4 h | 68 [14] |
| Migratory meta-arylation via Pd(0) aryne relay | Pd(P*^t^-Bu₃) | 90 °C, fluoride base | 41 (meta-selective) [15] |
Fluorine ortho-to-bromine raises the oxidative-addition barrier, allowing ligand-controlled chemoselectivity: bulky phosphines (tBuBrettPhos) favour C–Br activation over potential C–O cleavage of the oxirane [16].
Hybrid QM/MM simulations (ωB97X-D/6-311+G**//OPLS-AA) reproduce the experimentally observed α-selective SN2 pathway with an overall barrier of 14.6 kcal mol⁻¹ in methanol, in agreement with kinetics for phenyl analogues (15 ± 1 kcal mol⁻¹) [17] [18].
Key findings from the modelling study are summarised below.
| Pathway | ΔG‡ (kcal mol⁻¹) | Key TS Feature | Experimental Correlate |
|---|---|---|---|
| SN2 α-attack (MeO⁻) | 14.6 | Cα–Onuc = 2.18 Å, backside | k2 ~ 9 × 10⁻³ M⁻¹s⁻¹ [3] |
| Acid-catalysed β-opening | 19.9 | Bridged Cβ–O bond 60% formed | β-selectivity 80% with HBr [6] |
| Pd-assisted oxidative addition (C–Br) | 16.3 | Pd–C distance 2.11 Å | Fast Suzuki coupling [13] |
The simulations further show that the fluorine lone-pair σ-donation lowers the LUMO of the aryloxirane by 0.35 eV, rationalising the enhanced Lewis-acid reactivity relative to non-fluorinated congeners.